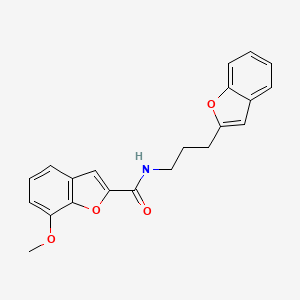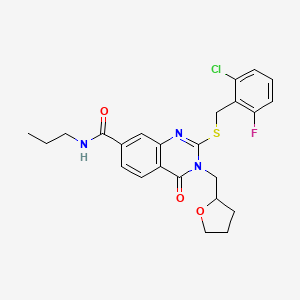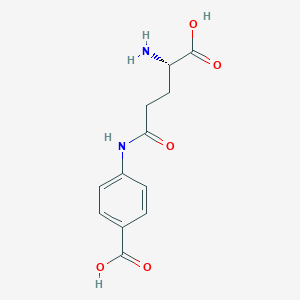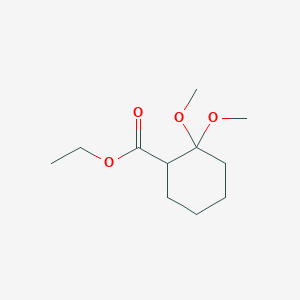![molecular formula C19H24N4O B2655967 3-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 879569-72-9](/img/structure/B2655967.png)
3-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is likely a derivative of pyrazolo[1,5-a]pyrimidine, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic data . The presence of the methoxyphenyl, methyl, and methylbutyl groups would likely be confirmed through NMR spectroscopy .Chemical Reactions Analysis
The compound, being a derivative of pyrazolo[1,5-a]pyrimidine, might undergo various chemical reactions. For instance, a family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. For instance, the melting point could be determined using differential scanning calorimetry .Scientific Research Applications
Synthesis and Characterization
Pyrazolo[1,5-a]pyrimidine derivatives are synthesized through reactions involving amino-pyrazole precursors with various reagents to yield a range of compounds, including 3-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine. These compounds are characterized by spectral data (IR, MS, 1H-NMR, and 13C-NMR) to confirm their structures. The synthetic pathways offer insights into regioselective synthesis and the potential for chemical modifications to enhance biological activity or physicochemical properties (Hassan, Hafez, & Osman, 2014).
Cytotoxicity and Anti-Cancer Activity
The cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines have been a significant area of research. These compounds demonstrate promising in vitro cytotoxic activity against specific types of cancer cells, offering a potential pathway for developing new anticancer agents. The structure-activity relationship (SAR) studies help in understanding the impact of various substituents on the pyrazolo[1,5-a]pyrimidine core on their anticancer efficacy (Hassan et al., 2015).
Anti-Inflammatory and Anti-Cancer Activities
The synthesis of novel pyrazolo[1,5-a]pyrimidine analogs and their evaluation for anti-inflammatory and anti-cancer activities is another research focus. These studies involve assessing the biological activities of synthesized compounds using various assays to identify potential therapeutic agents. The findings suggest that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anti-inflammatory and anti-cancer properties, indicating their potential as lead compounds for further drug development processes (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).
Future Directions
properties
IUPAC Name |
3-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-13(2)9-10-20-18-11-14(3)22-19-16(12-21-23(18)19)15-7-5-6-8-17(15)24-4/h5-8,11-13,20H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGXOKSUMSDNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCCC(C)C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2655886.png)
![1-(Azepan-1-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2655888.png)


![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B2655891.png)
![1-(4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2655897.png)




![1-benzyl-N-(sec-butyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2655904.png)

![N-(2-Methoxyphenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2655907.png)